molecular formula C16H21N5O2S2 B2839794 N,N-diethyl-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 946289-99-2

N,N-diethyl-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No. B2839794
CAS RN: 946289-99-2
M. Wt: 379.5
InChI Key: XVZRYQMDAXLWIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide, also known as DETA-TU, is a compound that has been extensively researched for its potential applications in various scientific fields. DETA-TU is a thiourea derivative that has shown promising results in the treatment of various diseases due to its unique mechanism of action.

Scientific Research Applications

Glutaminase Inhibition and Cancer Therapy

One significant application of compounds related to N,N-diethyl-2((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is in the development of glutaminase inhibitors for cancer therapy. A study by Shukla et al. (2012) on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which share a similar thiadiazole moiety, highlighted their role as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These inhibitors have shown promise in attenuating the growth of human lymphoma cells both in vitro and in mouse xenograft models, suggesting a therapeutic potential in cancer treatment (Shukla et al., 2012).

Anticancer Activity

Another study focused on the synthesis of novel 1,3,4-thiadiazole derivatives, including a compound structurally related to N,N-diethyl-2((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide. These compounds were evaluated for their anticancer activities against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. One derivative, in particular, showed promising cytotoxic activity, highlighting the potential of such compounds as anticancer agents (Çevik et al., 2020).

Urease Inhibition and Potential Therapeutic Applications

Compounds with the thiadiazole moiety have also been studied for their urease inhibition properties, which could have therapeutic implications for diseases caused by urease-producing pathogens. A study by Gull et al. (2016) synthesized N-(6-arylbenzo[d]thiazol-2-yl)acetamides and evaluated their biological activities, including urease inhibition. These compounds showed significant activity, suggesting potential applications in treating infections caused by urease-producing bacteria (Gull et al., 2016).

Insecticidal Activity

Furthermore, compounds related to N,N-diethyl-2((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide have been explored for their potential as insecticides. A study by Fadda et al. (2017) investigated the insecticidal activity of similar compounds against the cotton leafworm, Spodoptera littoralis. This research indicates a possible application in agricultural pest management, offering a new avenue for controlling harmful insect populations (Fadda et al., 2017).

properties

IUPAC Name

N,N-diethyl-2-[[5-[(4-methylphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2S2/c1-4-21(5-2)13(22)10-24-16-20-19-15(25-16)18-14(23)17-12-8-6-11(3)7-9-12/h6-9H,4-5,10H2,1-3H3,(H2,17,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVZRYQMDAXLWIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CSC1=NN=C(S1)NC(=O)NC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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